3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine
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Description
3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
The compound 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole belongs to a class of organic compounds that exhibit diverse biological activities due to the presence of the 1,2,4-oxadiazole ring. Oxadiazole derivatives, including those with additional heterocyclic structures like thiadiazole or triazole, are known for their various biological activities and have been subjects of extensive chemical research (Ammal et al., 2018), (El‐Sayed et al., 2008).
Biological and Pharmaceutical Research
These derivatives have been researched for their potential in biological and pharmaceutical applications. For instance, specific oxadiazole derivatives have shown promise in nematocidal activities and are being explored as lead compounds for nematicides (Dan Liu et al., 2022). Additionally, antimicrobial activities of 1,3,4-oxadiazole derivatives have been evaluated, revealing their potential against various microbial strains (C. N. Tien et al., 2016), (F. Bassyouni et al., 2012).
Synthesis and Characterization
The synthesis and characterization of such compounds, including those with oxadiazole rings, have been extensively studied. These studies provide valuable insights into the physicochemical properties and potential applications of these compounds in various fields, including material science and pharmaceuticals (M. Mahmoud et al., 2012), (W. El‐Sayed et al., 2008).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-15(2)11-16-3-5-17(6-4-16)19-8-10-23(27-26-19)32-13-22-25-24(28-31-22)18-7-9-20-21(12-18)30-14-29-20/h3-10,12,15H,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGRGMYMMCQUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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